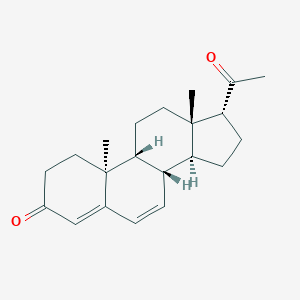

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione

Descripción general

Descripción

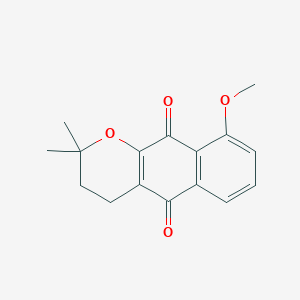

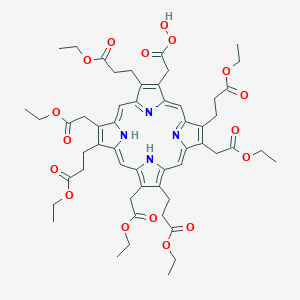

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione, also known as pregn-4-ene-3,20-dione or simply as pregnenolone, is a steroid hormone that is produced naturally in the body from cholesterol. It is an important precursor in the synthesis of other hormones, such as progesterone, cortisol, and aldosterone. In addition, it has been studied for its potential therapeutic effects, including in the treatment of Alzheimer’s disease and other cognitive disorders, as well as its ability to reduce inflammation.

Aplicaciones Científicas De Investigación

Inhibition of Steroid Reductases

One study identified that 6beta-Methoxy-9beta,10alpha-pregna-4,6-diene-3,20-dione inhibits delta4-3-oxosteroid-5alpha-reduction in rat liver microsomes and delta4-3-oxosteroid-5beta-reduction in soluble fractions, without affecting 3alpha- and 3beta-hydroxysteroid dehydrogenases (Graef & Golf, 1976).

Androgenic and Anti-androgenic Effects

Research on progesterone derivatives with different halogens as substituents at the C-6 position, including compounds structurally related to 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione, showed variations in androgenic and anti-androgenic activities dependent on the electronegativity of the halogen. This highlighted their potential in modulating androgen-dependent conditions (Cabeza et al., 1999).

Microbial Conversion

The microbial conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D demonstrated the bio-transformation capabilities of microorganisms, producing various metabolites from pregnadiene derivatives. This process is significant for steroid synthesis and modification (Fokina et al., 2003).

Characterization of Receptors

Studies on progesterone receptor characterization in human mammary carcinoma used derivatives of this compound, providing insights into receptor binding, stability, and assay methodologies. This research contributes to understanding the role of steroid receptors in cancer and other diseases (Pichon & Milgrom, 1977).

Mecanismo De Acción

Target of Action

It is a type of pregnane steroid , which typically interacts with steroid receptors in the body.

Action Environment

The action, efficacy, and stability of 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione can be influenced by various environmental factors. These can include the presence of other drugs, patient-specific factors like age and health status, and external factors like temperature and pH .

Propiedades

IUPAC Name |

(8S,9R,10S,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17-,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-POHNSKBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179353 | |

| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

246038-13-1 | |

| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246038131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9.BETA.,10.ALPHA.,17.ALPHA.-PREGNA-4,6-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S48G465CS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.